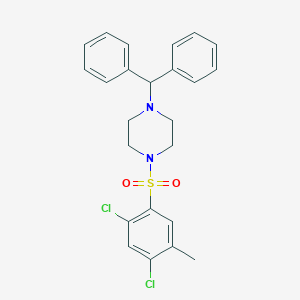
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
概要
説明
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of interest in various scientific fields due to its unique molecular structure, combining quinoline, oxadiazole, and thioether functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves the following key steps:
Formation of 3,4-dihydroquinoline: : This involves the cyclization of an appropriate aniline derivative with a carbonyl compound.
Synthesis of 5-(2-fluorophenyl)-1,3,4-oxadiazole: : Prepared via cyclization reactions starting from hydrazides and corresponding acids or esters.
Thioether linkage formation: : This is often achieved by coupling the two aforementioned intermediate products under appropriate conditions, typically using a thiol and a suitable coupling reagent.
Industrial Production Methods
Industrial synthesis scales up the laboratory procedures, focusing on optimizing yields, safety, and cost-effectiveness. Common methods include continuous flow techniques and the use of automated reactors for precise control over reaction parameters.
化学反応の分析
Types of Reactions
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various reactions, such as:
Oxidation: : Often performed using oxidizing agents like KMnO4, resulting in the formation of sulfoxide or sulfone derivatives.
Reduction: : Achieved using reducing agents like LiAlH4, leading to the formation of simpler quinoline derivatives.
Substitution: : Common in the presence of nucleophiles or electrophiles, affecting different positions of the quinoline or oxadiazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: : Various alkyl halides, nucleophilic reagents such as amines and thiols.
Major Products Formed
Sulfoxide/Sulfone derivatives: : From oxidation reactions.
Reduced quinoline: : From reduction reactions.
Substituted quinoline and oxadiazole: : From substitution reactions.
科学的研究の応用
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone finds use in several areas:
Chemistry: : As a precursor for synthesizing complex molecules, particularly in heterocyclic chemistry.
Biology: : Potential antimicrobial and anticancer agent, given its structural resemblance to bioactive molecules.
Medicine: : Research focuses on its pharmacological properties, such as enzyme inhibition and receptor binding.
Industry: : Used in the development of new materials with specialized properties, like conductivity or fluorescence.
作用機序
Molecular Targets and Pathways
The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects often involves:
Enzyme inhibition: : Binds to active sites, altering enzymatic activity.
Receptor interaction: : Mimics or blocks natural ligands at receptor sites, affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-mercaptoethanone: : Differing by the thioether linkage.
5-(2-Fluorophenyl)-1,3,4-oxadiazole derivatives: : Variants lacking the quinoline moiety.
Quinoline-based compounds: : With alternative substitutions at the 1- or 2- positions.
Uniqueness
How's that for a dive into the chemical world? What caught your attention the most?
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-9-3-2-8-14(15)18-21-22-19(25-18)26-12-17(24)23-11-5-7-13-6-1-4-10-16(13)23/h1-4,6,8-10H,5,7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICUZCXQJWERBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate](/img/structure/B3406895.png)
![(2E)-3-(furan-2-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B3406903.png)
![5-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]hydrazin-1-ylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3406923.png)

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B3406934.png)
![3-methyl-N-[(oxolan-2-yl)methyl]quinoxalin-2-amine](/img/structure/B3406951.png)



![(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B3406966.png)

![4-chloro-N-[(1Z)-3-oxo-1-(3-phenoxyphenyl)-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide](/img/structure/B3406968.png)

